(2S)-2-hydroxy-2-[[(2S,4Z)-4-[(2E,4E)-1-hydroxyocta-2,4-dienylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid
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Overview
Description
(2S)-2-hydroxy-2-[[(2S,4Z)-4-[(2E,4E)-1-hydroxyocta-2,4-dienylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy-2-[[(2S,4Z)-4-[(2E,4E)-1-hydroxyocta-2,4-dienylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary, but typically involves the following steps:
- Formation of the pyrrolidin-2-yl intermediate through a cyclization reaction.
- Introduction of the hydroxyocta-2,4-dienylidene group via a condensation reaction.
- Final assembly of the compound through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chemical vapor deposition (CVD) and other advanced methods may be employed to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-hydroxy-2-[[(2S,4Z)-4-[(2E,4E)-1-hydroxyocta-2,4-dienylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the octa-2,4-dienylidene group can be reduced to single bonds.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated hydrocarbons.
Scientific Research Applications
(2S)-2-hydroxy-2-[[(2S,4Z)-4-[(2E,4E)-1-hydroxyocta-2,4-dienylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
- **(2S)-2-hydroxy-2-[[(2S,4Z)-4-[(2E,4E)-1-hydroxyocta-2,4-dienylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid shares structural similarities with other compounds containing pyrrolidin-2-yl and hydroxyocta-2,4-dienylidene groups.
Sulfur compounds: These compounds also exhibit diverse chemical reactivity and are used in various industrial applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical transformations and applications.
Properties
Molecular Formula |
C19H27NO6 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-[[(2S,4Z)-4-[(2E,4E)-1-hydroxyocta-2,4-dienylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H27NO6/c1-5-6-7-8-9-10-14(21)15-16(22)13(20(4)17(15)23)11-19(26,12(2)3)18(24)25/h7-10,12-13,21,26H,5-6,11H2,1-4H3,(H,24,25)/b8-7+,10-9+,15-14-/t13-,19-/m0/s1 |
InChI Key |
FQSWTHMMNDRFAI-GOVSHCJESA-N |
Isomeric SMILES |
CCC/C=C/C=C/C(=C/1\C(=O)[C@@H](N(C1=O)C)C[C@](C(C)C)(C(=O)O)O)/O |
Canonical SMILES |
CCCC=CC=CC(=C1C(=O)C(N(C1=O)C)CC(C(C)C)(C(=O)O)O)O |
Origin of Product |
United States |
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